

N-Methylformamide-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methylformamide-d5*

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An In-depth Whitepaper on the Properties, Synthesis, and Application of **N-Methylformamide-d5** in Scientific Research and Drug Development

N-Methylformamide-d5 (NMF-d5) is the deuterated isotopologue of N-Methylformamide (NMF), a polar organic solvent and a valuable intermediate in organic synthesis. The substitution of hydrogen atoms with deuterium isotopes makes NMF-d5 an indispensable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and experimental applications of **N-Methylformamide-d5** for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

N-Methylformamide-d5 is characterized by its increased molecular weight compared to its non-deuterated counterpart, a direct result of the five deuterium atoms replacing hydrogen atoms on the methyl and formyl groups. This mass difference is fundamental to its utility as an internal standard.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for **N-Methylformamide-d5** and its non-deuterated analog, N-Methylformamide.

Property	N-Methylformamide-d5	N-Methylformamide
Chemical Formula	C ₂ D ₅ NO[1]	C ₂ H ₅ NO[2]
Molecular Weight	64.10 g/mol [3][4]	59.07 g/mol [5][6]
CAS Number	863653-47-8[1][2]	123-39-7[5][6]
Appearance	Colorless liquid[2][3]	Colorless liquid[5][7]
Boiling Point (Predicted)	182.5 ± 9.0 °C at 760 mmHg[2]	182.6 °C[7]
Density (Predicted)	0.9 ± 0.1 g/cm ³ [2]	1.011 g/mL[7]
Flash Point (Predicted)	81.5 ± 3.7 °C[2]	111 °C[7]
Isotopic Purity	Typically ≥98 atom % D[3]	Not Applicable

Synthesis of N-Methylformamide-d5

The synthesis of **N-Methylformamide-d5** involves the reaction of deuterated precursors to ensure the incorporation of deuterium atoms at the desired positions. While specific detailed protocols for NMF-d5 are not readily available in public literature, the synthesis can be logically derived from established methods for N-Methylformamide, substituting standard reagents with their deuterated analogues.

Experimental Protocol: Conceptual Synthesis Pathway

The most common industrial preparation of NMF involves the reaction of methylamine with methyl formate.[6] To synthesize NMF-d5, this reaction is adapted using deuterated methylamine (methyl-d3-amine) and deuterated methyl formate.



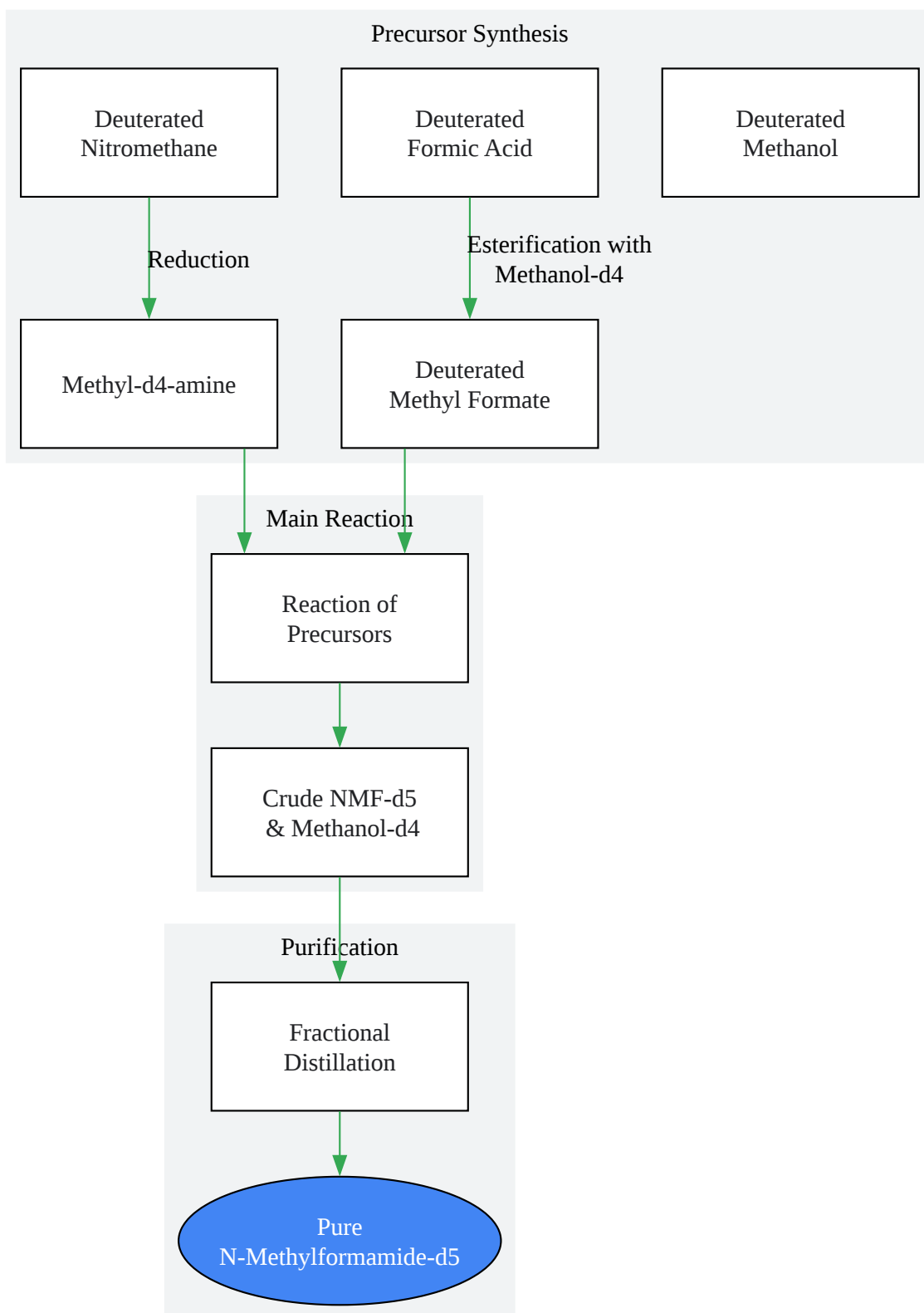
Methodology:

- Preparation of Deuterated Precursors:
 - Methyl-d3-amine (CD₃ND₂): This can be synthesized through methods such as the reduction of deuterated nitromethane. Deuterated nitromethane is obtainable by reacting

nitromethane with deuterium water under basic conditions.

- Deuterated Methyl Formate (DCOOCd_3): This can be prepared by the esterification of deuterated formic acid with deuterated methanol.
- Reaction Conditions:
 - The reaction is typically carried out by combining deuterated methylamine and deuterated methyl formate, often in a sealed reaction vessel due to the volatility of methylamine.
 - The reaction can be performed with or without a solvent. Given the polar nature of the reactants and product, a polar aprotic solvent could be used if necessary.
 - The reaction mixture is stirred, and the temperature is controlled. The formation of NMF from methylamine and methyl formate is an exothermic reaction.
- Purification:
 - The primary byproduct of this reaction is deuterated methanol.
 - Purification of the **N-Methylformamide-d5** product is achieved through fractional distillation to separate it from any unreacted starting materials and the methanol-d4 byproduct.

The logical workflow for the synthesis is outlined in the diagram below.



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Caption: Conceptual synthesis workflow for **N-Methylformamide-d5**.

Applications in Research and Drug Development

The primary application of **N-Methylformamide-d5** is as an internal standard in quantitative analysis using mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). In drug development, such methods are crucial for pharmacokinetics, metabolism studies, and clinical sample analysis.

Use as an Internal Standard in LC-MS

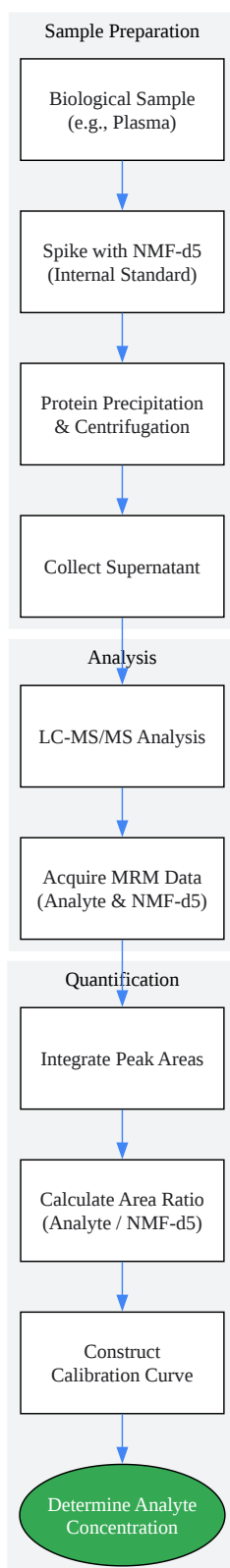
Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.

This protocol provides a general methodology for the use of NMF-d5 as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).

- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
 - Prepare a stock solution of **N-Methylformamide-d5** at a known concentration (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Prepare a series of calibration standards by spiking a blank biological matrix with the analyte stock solution to achieve a range of concentrations covering the expected sample concentrations.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of each calibration standard, QC, and unknown sample, add a fixed volume (e.g., 20 µL) of the NMF-d5 internal standard working solution.

- Vortex each sample briefly to ensure thorough mixing.
- Add a protein precipitation agent (e.g., 300 μ L of acetonitrile).
- Vortex vigorously for 1-2 minutes to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis:
 - Inject a small volume (e.g., 5-10 μ L) of the supernatant onto the LC-MS system.
 - Develop a chromatographic method to separate the analyte and NMF-d5 from other matrix components. Due to the deuterium substitution, NMF-d5 may have a slightly different retention time than the non-deuterated analyte it is used to quantify.
 - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and NMF-d5 (Multiple Reaction Monitoring - MRM mode).
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard (NMF-d5) for all standards, QCs, and samples.
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for using NMF-d5 as an internal standard.



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Caption: Workflow for quantitative analysis using NMF-d5 as an internal standard.

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